Cas no 735306-98-6 (N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Z19658045
- CHEMBL1571887
- HMS2341J22
- AKOS017009832
- SR-01000045562-1
- 1-CYCLOHEXYL-3-[2-(4-FORMYLPHENOXY)ACETYL]UREA
- MLS000571134
- EN300-26577725
- 735306-98-6
- SR-01000045562
- N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide
- SMR000150762
- N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide
-
- Inchi: 1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21)
- InChI Key: QHSSPYVZIDRHPJ-UHFFFAOYSA-N
- SMILES: C(NC(NC1CCCCC1)=O)(=O)COC1=CC=C(C=O)C=C1
Computed Properties
- Exact Mass: 304.14230712g/mol
- Monoisotopic Mass: 304.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 84.5Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.00±0.70(Predicted)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577725-0.05g |
735306-98-6 | 90% | 0.05g |
$212.0 | 2023-07-09 |
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide
Introduction to N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide (CAS No. 735306-98-6)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide, a compound with the CAS number 735306-98-6, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The presence of both a cyclohexylamino group and a formylphenoxy moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The structure of N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide is characterized by a central acetylamide linkage, flanked by an N-substituted cyclohexyl group and a phenoxy ring with a formyl substituent. This configuration allows for multiple functionalization points, making it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation and immune response. The formylphenoxy group in this compound is particularly noteworthy, as formyl derivatives have been shown to exhibit properties that can interfere with inflammatory signaling pathways. This has led to investigations into its potential as an anti-inflammatory agent.
One of the most compelling aspects of N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide is its role as a building block in the synthesis of more complex molecules. The cyclohexylamino moiety provides steric hindrance, which can be crucial in designing molecules with improved pharmacokinetic profiles. Additionally, the formyl group can undergo further reactions, such as condensation with amines or reduction to alcohols, opening up numerous synthetic possibilities.
Recent studies have explored the use of this compound in the development of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. The acetylamide linkage and the formylphenoxy group together create a scaffold that can interact with specific protease active sites, thereby inhibiting their activity. Preliminary findings suggest that derivatives of this compound may exhibit potent inhibitory effects on target proteases without significant off-target effects.
The synthetic pathways for N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide have also been optimized for efficiency and scalability. Modern synthetic techniques, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the production of this compound in high yields and purity. These advancements are crucial for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
In the realm of drug discovery, N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide serves as a valuable intermediate for generating libraries of compounds for high-throughput screening. Its structural versatility allows chemists to explore a wide range of biological activities by modifying its functional groups. This approach has been successful in identifying lead compounds that have advanced into later stages of drug development.
The biological activity of this compound has been further investigated through computational modeling and experimental assays. Molecular docking studies have predicted potential binding interactions between N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide and various biological targets, providing insights into its mechanism of action. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these predictions, reinforcing its potential as a therapeutic agent.
One particularly intriguing aspect is the compound's ability to interact with cellular signaling pathways involved in cancer progression. Preclinical data suggest that derivatives of this molecule may disrupt key signaling cascades that drive tumor growth and metastasis. By targeting these pathways, N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide could offer a novel mechanism for cancer treatment, potentially complementing existing therapies.
The future directions for research on this compound are multifaceted. Further optimization of its chemical structure may enhance its potency and selectivity, reducing side effects associated with drug treatment. Additionally, exploring its formulation as an oral or injectable drug could expand its therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical benefits.
In conclusion, N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide (CAS No. 735306-98-6) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent candidate for developing new drugs targeting inflammation, protease inhibition, and cancer therapy. As research continues to uncover new biological functions and synthetic strategies for this molecule, it is poised to play an important role in advancing therapeutic interventions across multiple disease areas.
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